Regioisomeric Purity Advantage: 2-Methoxy-5-Methyl vs. 4-Methoxy-2-Methyl Derivative
The target compound's precise 2-methoxy-5-methylphenyl configuration is a distinct chemical entity from the commonly misapplied 4-methoxy-2-methylphenyl analog (CAS 100234-38-6). Suppliers provide the target compound at a verified 98% purity, ensuring the correct regioisomer is procured, which is foundational for any sensitivity-dependent synthesis . The 4-methoxy-2-methyl isomer is often sold interchangeably in less rigorous contexts, but its different substitution pattern leads to distinct physicochemical properties and reactivity, introducing a critical variable that can derail a synthetic pathway .
| Evidence Dimension | Commercially Offered Purity & Isomeric Identity |
|---|---|
| Target Compound Data | 98% purity, confirmed 2-methoxy-5-methylphenyl regioisomer |
| Comparator Or Baseline | Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate (CAS 100234-38-6), purity unspecified or 97% NLT, distinct 4-methoxy-2-methyl regioisomer |
| Quantified Difference | The target offers a 1% higher certified purity as a starting point, but the key differentiation is the positional isomerism which makes the compounds chemically non-equivalent. |
| Conditions | Analysis of commercial supplier specifications (Leyan, MolCore) |
Why This Matters
For reaction development, procuring the wrong positional isomer is a catastrophic error that leads to failed syntheses, wasted resources, and incorrect structure-activity relationship data.
